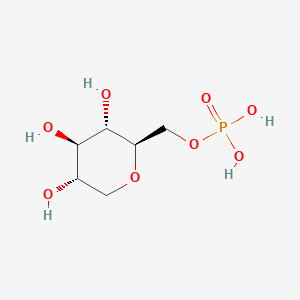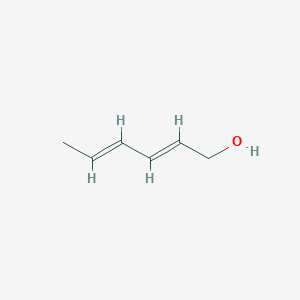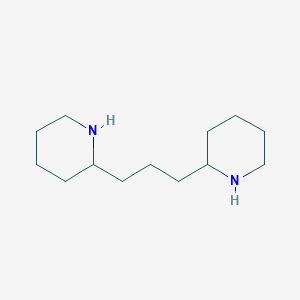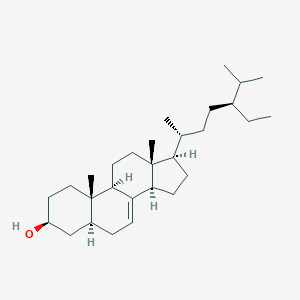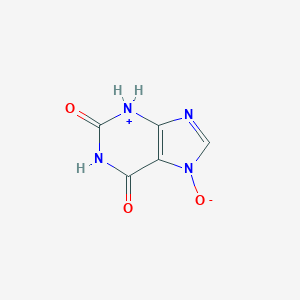
7-Hydroxyxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms It is known for its unique chemical structure, which includes a hydroxyl group at the seventh position of the xanthine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyxanthine typically involves the hydroxylation of xanthine. One common method includes the use of acetic anhydride as a dehydrating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the hydroxylation occurs specifically at the seventh position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyxanthine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, forming xanthine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 7-ketoxanthine.
Reduction: Formation of xanthine.
Substitution: Formation of 7-halogenoxanthine or 7-alkylxanthine.
Scientific Research Applications
7-Hydroxyxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various xanthine derivatives with potential pharmacological activities.
Biology: Studies have explored its role in cellular metabolism and its effects on enzyme activities.
Medicine: Research has investigated its potential as an anti-inflammatory and antioxidant agent.
Industry: It is used in the development of novel materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-Hydroxyxanthine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Xanthine: The parent compound, lacking the hydroxyl group at the seventh position.
3-Hydroxyxanthine: A similar compound with a hydroxyl group at the third position.
7-Methylxanthine: A derivative with a methyl group at the seventh position.
Uniqueness: 7-Hydroxyxanthine is unique due to its specific hydroxylation at the seventh position, which imparts distinct chemical and biological properties. Compared to 3-Hydroxyxanthine, it exhibits different reactivity towards acetic anhydride and other reagents. Its solubility in organic solvents is also influenced by the position of the hydroxyl group .
Properties
CAS No. |
16870-90-9 |
|---|---|
Molecular Formula |
C5H4N4O3 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
7-hydroxy-3H-purine-2,6-dione |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(6-1-9(2)12)7-5(11)8-4/h1,12H,(H2,7,8,10,11) |
InChI Key |
RHZHJSCNWUGABX-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1[O-])C(=O)NC(=O)[NH2+]2 |
Canonical SMILES |
C1=NC2=C(N1O)C(=O)NC(=O)N2 |
Synonyms |
3,7-Dihydro-7-hydroxy-1H-purine-2,6-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


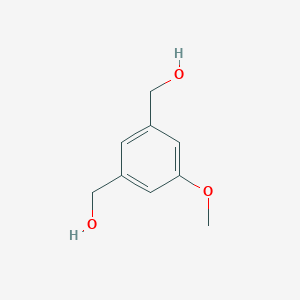
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)
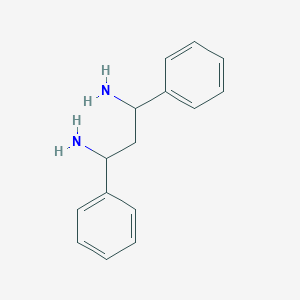
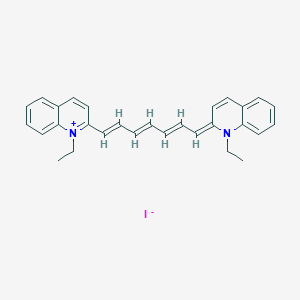

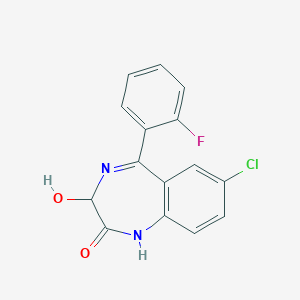
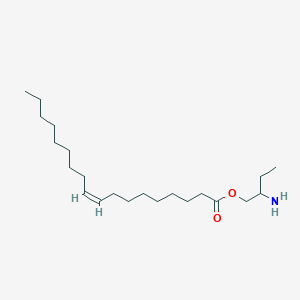
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
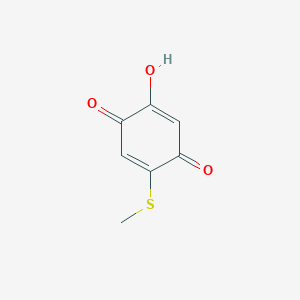
![[3,3'-bipyridin]-5-ol](/img/structure/B96802.png)
